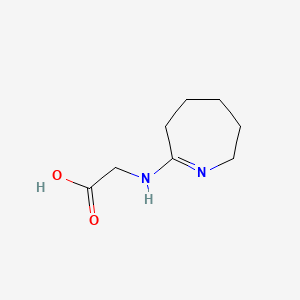

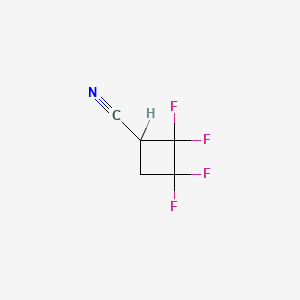

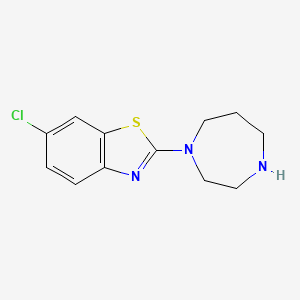

![molecular formula C11H9F3N2 B1304907 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 521267-21-0](/img/structure/B1304907.png)

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

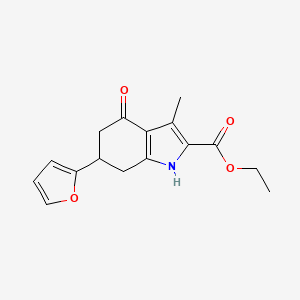

“5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized from 3-methyl-5-trifluoromethyl-1H-pyrazole . The synthesis involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Applications De Recherche Scientifique

Medicine: Antimicrobial Agents

The trifluoromethyl group in pyrazole derivatives has been associated with potent biological activities, including antimicrobial properties . Research indicates that certain pyrazole compounds can act as growth inhibitors for drug-resistant bacteria, such as MRSA (methicillin-resistant Staphylococcus aureus), by targeting bacterial biofilms and persisters . This makes them valuable candidates for developing new antibiotics to combat antibiotic resistance.

Agriculture: Pesticides

In the agricultural sector, pyrazole derivatives containing the trifluoromethyl group have been utilized for their pest control properties . These compounds are often preferred over traditional phenyl-containing insecticides due to their enhanced effectiveness. The unique physicochemical properties of the fluorine atom contribute to the superior performance of these pesticides.

Material Science: Catalyst Development

The trifluoromethylphenyl motif is extensively used in promoting organic transformations and is a key component in H-bond catalysts . These catalysts are crucial in various chemical reactions, including those that produce materials with specific properties for industrial applications.

Environmental Science: Sustainable Production Processes

Compounds with the trifluoromethylphenyl group have been involved in developing more sustainable production processes . For instance, they can be used in cascade processes that combine multiple reaction steps, reducing the environmental impact by minimizing waste and energy consumption.

Biochemistry: Glycosylation Activators

In biochemistry, certain trifluoromethylphenyl compounds serve as activators for glycosylation reactions . These reactions are essential for synthesizing complex carbohydrates and glycoconjugates, which have numerous applications in biological research and pharmaceutical development.

Pharmacology: Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological activity . Pyrazole derivatives with this group are being explored for their potential therapeutic applications, including the treatment of various diseases and disorders.

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Trifluoromethyl group-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future directions of “5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could be similar, given its structural similarity to these compounds.

Propriétés

IUPAC Name |

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-7-5-10(16-15-7)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKRQNPVMPJPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101226553 |

Source

|

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

CAS RN |

521267-21-0 |

Source

|

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521267-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101226553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

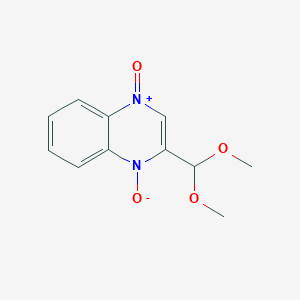

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)